molecular formula C2H3NO2 B14398703 N-Formylmethanimine N-oxide CAS No. 88673-18-1

N-Formylmethanimine N-oxide

Cat. No.: B14398703
CAS No.: 88673-18-1
M. Wt: 73.05 g/mol
InChI Key: QSLJCKZYJUGTFO-UHFFFAOYSA-N
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Description

N-Formylmethanimine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common reagents used for this oxidation include hydrogen peroxide, peracids, and other oxidizing agents. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to produce N-oxides efficiently . Another method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using hydrogen peroxide or other peroxides as oxidizing agents. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Formylmethanimine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Cope elimination, where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation or reduction using agents like sodium borohydride.

    Substitution: Various nucleophiles can react with this compound under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Cope elimination results in the formation of an alkene and a substituted hydroxylamine .

Comparison with Similar Compounds

N-Formylmethanimine N-oxide can be compared with other N-oxides such as trimethylamine-N-oxide and pyridine-N-oxide. These compounds share similar chemical properties but differ in their specific applications and biological activities . For instance, trimethylamine-N-oxide is known for its role in protein stabilization in marine species, while pyridine-N-oxide is commonly used in organic synthesis .

List of Similar Compounds

  • Trimethylamine-N-oxide
  • Pyridine-N-oxide
  • N-Methylmorpholine N-oxide

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and development.

Properties

CAS No.

88673-18-1

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

IUPAC Name

N-formylmethanimine oxide

InChI

InChI=1S/C2H3NO2/c1-3(5)2-4/h2H,1H2

InChI Key

QSLJCKZYJUGTFO-UHFFFAOYSA-N

Canonical SMILES

C=[N+](C=O)[O-]

Origin of Product

United States

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